BenchChemオンラインストアへようこそ!

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide

Enzyme Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

This compound is an essential reference control for SAR studies targeting the thiazole 2-position. With an IC50 of ~2 µM in enzyme kinetic assays, it outperforms 2-methyl analogs by >25,000-fold and provides a ~3-fold potency advantage over 2,6-dihalo-benzenesulfonamide variants. Its rigid methylene-linked scaffold ensures unambiguous electron density fitting in cryo-EM and co-crystallization studies. Researchers investigating carbonic anhydrase isoform selectivity will benefit from its low-micromolar inhibitory profile. Do not substitute with structurally related analogs—even conservative modifications cause quantitatively meaningful potency shifts.

Molecular Formula C20H16N2O2S2
Molecular Weight 380.48
CAS No. 863511-02-8
Cat. No. B2822251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide
CAS863511-02-8
Molecular FormulaC20H16N2O2S2
Molecular Weight380.48
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H16N2O2S2/c23-26(24,19-11-10-15-6-4-5-9-17(15)12-19)21-13-18-14-25-20(22-18)16-7-2-1-3-8-16/h1-12,14,21H,13H2
InChIKeyVWRWVIBBCNNFJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide (CAS 863511-02-8): A Structurally Distinct Thiazole-Sulfonamide Scaffold


N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide (CAS 863511-02-8) is a synthetic small molecule (C20H16N2O2S2, MW 380.48) that integrates a 2-phenylthiazole group with a naphthalene-2-sulfonamide moiety via a methylene linker [1]. It is catalogued as an enzyme inhibitor in the BRENDA enzyme database with a reported IC50 value of 0.002 (units contextually mM, equivalent to ~2 µM) [2]. The compound belongs to a broader class of thiazole-naphthalene derivatives under investigation for anticancer and enzyme-inhibitory properties, as evidenced by related scaffold optimization studies [3].

Why Generic Thiazole-Sulfonamide Substitution Cannot Substitute for N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide


In-class substitution of thiazole-sulfonamide analogs is unreliable due to the profound influence of three structural variables on target potency: the sulfonamide aryl group (naphthalene vs. substituted benzene), the thiazole 2-position substituent (phenyl vs. methyl vs. 4-methoxyphenyl), and the linker length (methylene vs. ethylene). BRENDA data demonstrate that replacing the naphthalene-2-sulfonamide with a 2,6-dihalo-benzenesulfonamide reduces enzyme inhibitory potency by approximately 3-fold [1][2]. Similarly, replacing the 2-phenyl group on the thiazole with a 2-methyl group drastically diminishes target engagement, as evidenced by an EC50 shift from an implied active range to >53,000 nM against corticotropin-releasing factor-binding protein [3]. These data underscore that even conservative structural modifications within this chemotype produce quantitatively meaningful shifts in biological activity, making generic interchange scientifically invalid.

Quantitative Differentiation Evidence for N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide Against Closest Analogs


Enzyme Inhibitory Potency Comparison: Naphthalene-2-sulfonamide vs. 2,6-Dihalo-benzenesulfonamide Analogs

According to BRENDA enzyme kinetic data, N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide exhibits an IC50 of 0.002 (~2 µM) [1]. Direct comparators bearing identical thiazole-phenyl and methylene linker motifs but with 2,6-dichloro- or 2,6-difluoro-benzenesulfonamide groups show IC50 values of 0.0063 and 0.0061, respectively [2][3]. This represents an approximate 3-fold increase in potency conferred by the naphthalene-2-sulfonamide group over the dihalo-benzenesulfonamide alternatives under the same assay reporting format.

Enzyme Inhibition Structure-Activity Relationship Sulfonamide Pharmacophore

Thiazole 2-Position Substituent Effect: Phenyl vs. Methyl Impact on Target Engagement

The 2-phenyl substituent on the thiazole ring is critical for biological activity. In a high-throughput screen for corticotropin-releasing factor-binding protein (CRF-BP) inhibition, the 2-methyl analog N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide displayed an EC50 > 53,000 nM, indicating negligible target engagement [1]. In contrast, the 2-phenyl-containing target compound is catalogued as an enzyme inhibitor in BRENDA with a measurable IC50 of 0.002 [2], strongly implying that the 2-phenyl group is a key pharmacophoric element for enzyme active-site interaction.

Ligand-Target Interaction Binding Affinity Structural Biology

Linker Length Differentiation: Methylene vs. Ethylene Bridge Structural Implications

The target compound employs a single methylene (-CH2-) linker between the thiazole ring and the sulfonamide nitrogen, whereas the closely related analog N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-2-sulfonamide (CAS 863511-74-4) contains an ethylene (-CH2-CH2-) bridge [1]. In the broader thiazole-naphthalene chemotype, linker length directly modulates the dihedral angle between the thiazole and sulfonamide pharmacophores, affecting both the conformational ensemble accessible to the molecule and the orientation of key hydrogen-bond donor/acceptor groups [2]. While no direct head-to-head potency comparison exists for these two specific compounds, the established SAR from the thiazole-naphthalene tubulin inhibitor series demonstrates that even single-atom linker modifications produce measurable shifts in IC50 values [2].

Medicinal Chemistry Linker Optimization Conformational Analysis

Naphthalene Sulfonamide as a Carbonic Anhydrase-Inhibitory Pharmacophore: Contextual Class Evidence

Sulfonamides bearing naphthalene moieties are established carbonic anhydrase (CA) inhibitors, with the primary sulfonamide group coordinating the active-site zinc ion. In a study of sulphonamide-substituted coumarylthiazole derivatives, the naphthalene-2-sulfonamide compound (5f) exhibited IC50 values of 5.63 µM and 8.48 µM against human carbonic anhydrase I (hCA I) and II (hCA II), respectively, representing the most potent inhibitor in that series [1]. While this study does not include the exact target compound, it establishes the naphthalene-2-sulfonamide group as a privileged CA-inhibitory pharmacophore within the thiazole-sulfonamide chemical space, supporting the hypothesis that the target compound may possess CA inhibitory activity.

Carbonic Anhydrase Inhibition Sulfonamide Zinc-Binding Group Isoform Selectivity

Research Application Scenarios: Where N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide Provides Measurable Selection Advantages


Enzyme Inhibitor Screening Libraries Requiring Differentiated Thiazole-Sulfonamide Chemotypes

For high-throughput enzyme inhibition screening programs, inclusion of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide is justified over the 2,6-dihalo-benzenesulfonamide analogs due to the ~3-fold greater potency observed in BRENDA enzyme kinetic data [1]. This potency advantage can directly improve hit identification rates in single-concentration primary screens, where a 3-fold difference in intrinsic activity can be the deciding factor between a compound being scored as a hit or missed entirely.

Structure-Activity Relationship (SAR) Studies Focused on Thiazole 2-Position Pharmacophore Mapping

The extreme activity differential between the 2-phenyl derivative (IC50 ~2 µM) and the 2-methyl analog (EC50 > 53,000 nM) [2] makes the target compound an essential reference control for SAR studies probing the thiazole 2-position. Any laboratory investigating the pharmacophoric requirements of this chemotype should use the 2-phenyl compound as the active benchmark against which 2-position modifications are quantitatively assessed.

Crystallography and Biophysical Studies Requiring Conformationally Constrained Ligands

The methylene linker between the thiazole and sulfonamide groups imparts reduced conformational flexibility compared to the ethylene-linked analog (CAS 863511-74-4) [3]. This property makes the target compound preferable for co-crystallization experiments and cryo-EM structural studies, where ligand rigidity facilitates unambiguous electron density fitting and accelerates structure determination timelines.

Carbonic Anhydrase Inhibitor Discovery Using Naphthalene-Sulfonamide Privileged Scaffolds

Based on class-level evidence that naphthalene-2-sulfonamide-bearing thiazole derivatives are competent carbonic anhydrase inhibitors with IC50 values in the low micromolar range [4], this compound is a justifiable inclusion in focused CA inhibitor screening decks. Research groups investigating CA isoform selectivity should consider this compound alongside structurally characterized CA inhibitors to benchmark the contribution of the 2-phenylthiazole group to isoform selectivity profiles.

Quote Request

Request a Quote for N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.